molecular formula C16H19N3O3 B6575896 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203213-42-6

4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide

Numéro de catalogue: B6575896
Numéro CAS: 1203213-42-6
Poids moléculaire: 301.34 g/mol
Clé InChI: DESPKPIQGIDNLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring linked via a propyl chain to a 6-oxo-1,6-dihydropyridazine moiety. The dihydropyridazinone group may confer hydrogen-bonding capabilities, influencing interactions with biological targets such as enzymes or receptors.

Propriétés

IUPAC Name

4-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-14-8-6-13(7-9-14)16(21)17-10-4-12-19-15(20)5-3-11-18-19/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESPKPIQGIDNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the pyridazinone core This can be achieved through cyclization reactions involving hydrazine and β-keto esters or β-diketones

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, are employed to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The pyridazinone ring can be reduced to form a pyridazinol derivative.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Ethyl ester from oxidation.

  • Pyridazinol derivative from reduction.

  • Substituted benzamide derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mécanisme D'action

The mechanism by which 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

However, two closely related derivatives are documented ():

Table 1: Key Structural and Molecular Features

Compound ID IUPAC Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide C₁₇H₂₁N₃O₃ 315.37 Not provided Ethoxy-benzamide, dihydropyridazinone, propyl linker
BF38394 4-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide C₂₂H₂₈N₂O₂ 352.47 954046-47-0 Ethyl-benzamide, phenylmorpholine, propyl linker
BF38399 N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide C₂₀H₁₆N₄O₅ 392.36 899990-83-1 Acetylphenyl-acetamide, nitrophenyl-dihydropyridazinone, methylene linker

Structural and Functional Differences

(a) Substituent Variations on the Benzamide Core
  • Ethoxy substituents may enhance solubility in polar solvents due to the oxygen atom’s lone pairs.
  • BF38399 replaces the benzamide with an N-(4-acetylphenyl)acetamide group, introducing a ketone functionality that could influence electronic properties and metabolic pathways .
(b) Linker and Heterocyclic Moieties
  • In contrast, BF38399 uses a methylene linker, which may restrict conformational freedom .
  • The dihydropyridazinone ring in the target compound and BF38399 is a hydrogen-bond acceptor/donor, critical for target engagement. BF38394 replaces this with a 2-phenylmorpholine, a saturated heterocycle with distinct electronic and steric properties .
(c) Auxiliary Functional Groups
  • BF38399 incorporates a 3-nitrophenyl group , which is strongly electron-withdrawing. This could enhance reactivity in electrophilic aromatic substitution or influence binding affinity through π-π interactions .

Implications for Pharmacological Activity

While direct pharmacological data for these compounds are unavailable, structural insights suggest:

  • BF38399’s nitrophenyl group could confer redox activity or serve as a prodrug moiety, though it may also increase toxicity risks .

Methodological Considerations

The structural comparisons above rely on crystallographic and computational tools such as ORTEP-III and WinGX , which enable precise molecular visualization and geometry optimization (–3). For example:

  • ORTEP for Windows facilitates anisotropic displacement parameter analysis, critical for confirming the dihydropyridazinone ring’s planar conformation in the target compound .
  • WinGX supports metric analysis of bond lengths and angles, aiding in the comparison of linker flexibility across analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.